- 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyluracil. A highly selective antiherpes simplex agentJournal of Medicinal Chemistry, 1987, 30(5), 867-71,
Cas no 95740-18-4 (3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine)

95740-18-4 structure
Nombre del producto:3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine
Número CAS:95740-18-4
MF:C25H23FN2O7
Megavatios:482.457730531693
CID:5064566
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Propiedades químicas y físicas
Nombre e identificación
-
- 1-(3,5-Di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-ethyl-2,4(1H,3H)-pyrimidinedione (ACI)
- D
- 3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine
-
- Renchi: 1S/C25H23FN2O7/c1-2-15-13-28(25(32)27-21(15)29)22-19(26)20(35-24(31)17-11-7-4-8-12-17)18(34-22)14-33-23(30)16-9-5-3-6-10-16/h3-13,18-20,22H,2,14H2,1H3,(H,27,29,32)/t18-,19+,20-,22-/m1/s1
- Clave inchi: IQQMAHSRYSKKBB-XAPVIXHLSA-N
- Sonrisas: F[C@H]1[C@H](OC(C2C=CC=CC=2)=O)[C@@H](COC(C2C=CC=CC=2)=O)O[C@H]1N1C(=O)NC(=O)C(CC)=C1
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane , Ammonium sulfate Solvents: Acetonitrile
1.2 Solvents: Chloroform
1.2 Solvents: Chloroform
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Solvents: Chloroform
Referencia
- Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-β-D-arabinofuranosyl nucleosidesJournal of Organic Chemistry, 1988, 53(1), 85-8,
Métodos de producción 3
Condiciones de reacción
Referencia
- An improved strategy for the synthesis of [18F]-labeled arabinofuranosyl nucleosidesNuclear Medicine and Biology, 2012, 39(8), 1182-1188,
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Pyridine
Referencia
- Nucleosides. 133. Synthesis of 5-alkenyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)cytosines and related pyrimidine nucleosides as potential antiviral agentsJournal of Medicinal Chemistry, 1985, 28(6), 741-8,
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Acetonitrile
Referencia
- Synthesis of nucleosidesOrganic Reactions (Hoboken, 2000, 55,,
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Raw materials
- 5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Pyrimidine,5-ethyl-2,4-bis[(trimethylsilyl)oxy]-
- 2-Deoxy-2-fluoro-a-D-arabinofuranosyl Bromide 3,5-Dibenzoate
- 2'-Fluoro-5-ethylarabinosyluracil
- Benzoyl chloride
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Preparation Products
3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine Literatura relevante
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
95740-18-4 (3’,5’-Di-O-benzoyl-2’-deoxy-2’-fluoro-5-ethyl-arabinouridine) Productos relacionados
- 1185538-19-5(1-(Pyridin-2-yl)piperidin-3-amine)
- 1017020-71-1((Z)-N'-hydroxy-2-(4-hydroxypiperidin-1-yl)ethanimidamide)
- 13855-74-8(4-chloro-N-(hydroxymethyl)benzamide)
- 2391548-43-7(N-{1-(pyridin-2-yl)cyclopropylmethyl}prop-2-enamide)
- 2034619-29-7(N,N-dimethyl-3-{3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl}aniline)
- 2034208-87-0(N-({[2,3'-bipyridine]-5-yl}methyl)-3-(2-chloro-6-fluorophenyl)propanamide)
- 2059932-56-6(ethyl 2-2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-ylacetate)
- 2227799-44-0((2S)-2-amino-2-(2-bromo-3,4-dimethoxyphenyl)ethan-1-ol)
- 1261848-63-8(2-Bromo-3'-chloro-5'-hydroxypropiophenone)
- 1871768-99-8(4-(Aminomethyl)-4-(butan-2-yl)cyclohexan-1-ol)
Proveedores recomendados
Taian Jiayue Biochemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Hubei Changfu Chemical Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

atkchemica
Miembros de la medalla de oro
Proveedor de China
Reactivos
